molecular formula C11H25NOSi B2386780 (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine CAS No. 134756-75-5

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B2386780
CAS No.: 134756-75-5
M. Wt: 215.412
InChI Key: SCSMCZJZQYDACU-JTQLQIEISA-N
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Description

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl-protected hydroxymethyl group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group. One common method involves the reaction of (S)-2-hydroxymethylpyrrolidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The tert-butyldimethylsilyl group can be removed under oxidative conditions to yield the corresponding hydroxyl compound.

    Reduction: The pyrrolidine ring can be reduced to form different derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected hydroxyl compound, various reduced derivatives of the pyrrolidine ring, and substituted pyrrolidine compounds.

Scientific Research Applications

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites of the molecule. The deprotection step is typically achieved under mild conditions, ensuring the integrity of the rest of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)pyrrolidine
  • (S)-2-(((tert-Butyldimethylsilyl)oxy)ethyl)pyrrolidine
  • (S)-2-(((tert-Butyldimethylsilyl)oxy)propyl)pyrrolidine

Uniqueness

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine is unique due to its specific steric and electronic properties imparted by the tert-butyldimethylsilyl group. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis. Its stability under various reaction conditions also adds to its versatility compared to other similar compounds.

Properties

IUPAC Name

tert-butyl-dimethyl-[[(2S)-pyrrolidin-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSMCZJZQYDACU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134756-75-5
Record name (2S)-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine
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